molecular formula C12H2Br3F11O3 B574435 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate CAS No. 189575-10-8

2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Cat. No.: B574435
CAS No.: 189575-10-8
M. Wt: 642.839
InChI Key: LNENJJYWXQQXHD-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate emerged from the intersection of two significant areas of organochemical research: brominated aromatic compounds and perfluorinated alkyl chemistry. The compound's structural framework reflects advances in synthetic methodologies that enabled the coupling of heavily halogenated aromatic systems with perfluorinated aliphatic chains. Research documentation indicates the compound was first systematically characterized and catalogued in chemical databases during the early 2000s, with initial registry entries appearing in 2005. The compound's development coincided with increasing scientific interest in perfluorinated substances and their environmental implications, representing a specific class of materials that combine multiple halogenation strategies within a single molecular framework.

The synthetic approaches leading to this compound likely evolved from established protocols for esterification reactions involving perfluorinated carboxylic acids and brominated phenolic substrates. Historical precedents in halodecarboxylation chemistry, particularly involving brominated aromatic systems, provided foundational knowledge for understanding the reactivity patterns and stability characteristics of such heavily halogenated structures. The compound's emergence in chemical literature reflects broader trends in materials science and environmental chemistry, where researchers sought to understand the behavior and properties of complex halogenated organic molecules.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex ester compounds containing multiple halogen substituents. The compound's molecular formula C12H2Br3F11O3 reflects its substantial halogen content, with eleven fluorine atoms and three bromine atoms distributed across its molecular framework. The molecular weight of 642.84 grams per mole indicates the compound's substantial mass contribution from halogen substituents, which comprise approximately 85% of the total molecular weight.

Alternative systematic nomenclations for this compound include Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, 2,4,6-tribromophenyl ester, which emphasizes the ester linkage between the perfluorinated acid and the tribrominated phenol. The compound's Chemical Abstracts Service registry number 189575-10-8 provides unique identification within chemical databases and regulatory frameworks. Additional nomenclature variations reflect different approaches to describing the perfluorinated ether linkage, with some sources emphasizing the heptafluoropropoxy substituent as a distinct structural unit.

Table 1: Chemical Identification Parameters

Property Value Reference
Molecular Formula C12H2Br3F11O3
Molecular Weight 642.84 g/mol
Chemical Abstracts Service Number 189575-10-8
Predicted Boiling Point 372.4±42.0 °C
Predicted Density 2.085±0.06 g/cm³

Relationship to Per- and Polyfluoroalkyl Substances

This compound exhibits structural characteristics that place it within the broader classification of per- and polyfluoroalkyl substances, specifically as a perfluoroalkyl ester derivative. The compound contains the perfluorinated backbone characteristic of perfluoroalkyl ether carboxylic acids, which represent a significant subclass within the per- and polyfluoroalkyl substances family. The presence of the heptafluoropropoxy group and tetrafluorinated carbon center aligns with structural patterns observed in other perfluoroalkyl ether acids, which have gained attention for their environmental persistence and unique chemical properties.

The parent acid component of this ester, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, represents a perfluorinated compound that belongs to the perfluoroalkyl ether carboxylic acids subgroup. This classification places the compound within analytical frameworks designed for per- and polyfluoroalkyl substances monitoring and assessment. The perfluorinated ether linkage represents a specific structural motif that distinguishes this compound from simpler perfluoroalkyl carboxylic acids, providing additional chemical stability and altered environmental behavior patterns compared to linear perfluorinated chains.

The compound's relationship to per- and polyfluoroalkyl substances places it within current regulatory and scientific frameworks addressing the environmental persistence of fluorinated organic chemicals. Environmental monitoring programs for per- and polyfluoroalkyl substances have highlighted the importance of understanding the full spectrum of fluorinated compounds present in environmental matrices, including complex derivatives and transformation products. The analytical challenges associated with detecting and quantifying such compounds require specialized reference standards and methodological approaches.

Contemporary research involving this compound primarily focuses on its role as an analytical reference standard and its contribution to understanding perfluorinated chemical behavior in environmental and analytical contexts. The compound serves as a critical component in analytical chemistry research aimed at developing robust detection and quantification methods for complex per- and polyfluoroalkyl substances. Research objectives include establishing analytical protocols that can reliably identify and measure such compounds in environmental matrices, addressing current gaps in monitoring capabilities for complex fluorinated substances.

The compound's unique structural characteristics make it valuable for investigating the relationship between chemical structure and environmental behavior within the per- and polyfluoroalkyl substances family. Research initiatives have emphasized the importance of understanding how structural modifications, such as ester formation and brominated substituents, affect the environmental fate and analytical detection of perfluorinated compounds. Current research scope includes evaluation of degradation pathways, analytical method development, and assessment of environmental occurrence patterns.

Table 2: Research Applications and Methodological Considerations

Research Area Application Methodological Focus Reference
Analytical Chemistry Reference Standard Development Mass Spectrometry Calibration
Environmental Monitoring Per- and Polyfluoroalkyl Substances Detection Method Validation
Chemical Characterization Structural Analysis Spectroscopic Identification
Environmental Chemistry Fate and Transport Studies Degradation Pathway Assessment

Properties

IUPAC Name

(2,4,6-tribromophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br3F11O3/c13-3-1-4(14)6(5(15)2-3)28-7(27)8(16,10(19,20)21)29-12(25,26)9(17,18)11(22,23)24/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNENJJYWXQQXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br3F11O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663074
Record name 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189575-10-8
Record name 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS No. 189575-10-8) is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C12H2Br3F11O3
  • Molecular Weight : 642.84 g/mol
  • IUPAC Name : (2,4,6-tribromophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

The biological activity of this compound is primarily linked to its interaction with various cellular components. Similar compounds have been shown to:

  • Modulate immune responses : In studies involving related compounds, high doses suppressed T cell-dependent antibody responses (TDAR), indicating immunosuppressive potential.
  • Affect cellular function : The compound may alter cellular behavior through interactions with membrane proteins and signaling pathways.

Pharmacokinetics

Pharmacokinetic studies on analogous compounds reveal significant gender differences in metabolism:

  • Females exhibited lower serum accumulation and higher clearance rates compared to males.
  • Males had elevated urinary concentrations at all tested doses.

Biological Activity Data Table

Study Parameter Findings
Toxicity Low toxicity observed; CC50 values ranged from 3.7–300 μg/mL for similar compounds .
Immunosuppressive Effects Suppressed TDAR in females at high doses.
Metabolism Variability Gender differences in serum accumulation and clearance rates.
Environmental Impact Influenced by environmental factors affecting stability and action efficacy.

Case Study 1: Immunotoxicity Assessment

A study examining the immunotoxic effects of brominated compounds similar to this compound indicated significant immunosuppressive effects in female subjects when exposed to high doses. This suggests a potential risk for populations exposed to such compounds in the environment.

Case Study 2: Metabolic Pathway Analysis

Research on the metabolic pathways of related fluorinated compounds revealed that these substances often undergo biotransformation leading to various metabolites that can exhibit differing biological activities. Understanding these pathways is crucial for assessing the overall impact of exposure to this compound on human health and ecosystems .

Comparison with Similar Compounds

Legacy PFAS: PFOA and PFOS

Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonic Acid (PFOS):

  • Structure: Long-chain PFAS (8-carbon backbone) with carboxylic or sulfonic acid groups.
  • Uses: Historically used in non-stick coatings, firefighting foams, and surfactants.
  • Toxicity: PFOA and PFOS are linked to hepatotoxicity, immunotoxicity, and endocrine disruption . PFOA exposure in rodents causes liver hypertrophy, steatosis, and PPARα-mediated effects .
  • Environmental Persistence: Extremely persistent (half-lives >5 years in humans) .

Key Differences:

  • Unlike PFOA/PFOS, GenX and its derivatives show lower sorption efficiency on activated carbon, complicating remediation .

Replacement PFAS: GenX (Ammonium Salt)

Ammonium 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (GenX):

  • Structure: Short-chain PFAS with an ammonium counterion.
  • Uses: Primary replacement for PFOA in fluoropolymer production .
  • Toxicity: Chronic exposure in rats induces liver weight increases, hepatocellular hypertrophy, and PPARα/γ activation . Immunotoxicity: Suppresses T cell-dependent antibody responses in mice at ≥1 mg/kg doses . Phytotoxicity: Reduces biomass in Arabidopsis thaliana at 10 mg/L concentrations .
  • Environmental Behavior: Lower sorption affinity than PFOA, with higher mobility in aquatic systems .

Key Differences:

  • The tribromophenyl ester’s bromine substituents may enhance lipophilicity and alter degradation pathways (e.g., debromination or photolysis).
  • Ester hydrolysis in environmental or biological systems could release the parent acid (GenX), linking its toxicity profile to GenX’s mechanisms .

Other Fluorinated Alternatives: HFPO-TA and PFBS

Hexafluoropropylene Oxide Trimer Acid (HFPO-TA):

  • Structure: Trimer of HFPO with a carboxylic acid group.
  • Toxicity: Induces metabolic dysregulation in chicken embryos via PPARγ pathways, with effects at lower doses than GenX .

Perfluorobutanesulfonic Acid (PFBS):

  • Structure: 4-carbon sulfonic acid.

Key Differences:

Comparative Data Table

Compound Molecular Formula Key Uses Toxicity Endpoints Environmental Persistence
2,4,6-Tribromophenyl ester (Target) C₁₂H₅Br₃F₁₁O₃ Fluoropolymer production Likely hepatotoxicity (via GenX release) High (estimated)
GenX (Ammonium salt) C₆H₄F₁₁NO₃ PFOA replacement Liver hypertrophy, immunotoxicity Moderate (high mobility in water)
PFOA C₈HF₁₅O₂ Non-stick coatings Hepatotoxicity, developmental effects Very high
HFPO-TA C₉HF₁₇O₄ Industrial surfactant PPARγ-mediated metabolic toxicity Moderate

Research Findings and Mechanisms

  • Liver Toxicity: GenX and its derivatives, including the tribromophenyl ester (via hydrolysis), induce peroxisome proliferation and hepatocellular hypertrophy in rodents, driven by PPARα activation .
  • Immunomodulatory Effects: GenX suppresses antibody responses in mice at doses ≥1 mg/kg, mirroring PFOA’s effects but at lower potency .
  • Environmental Impact: GenX exhibits lower sorption on activated carbon than PFOA, increasing its environmental mobility . The tribromophenyl ester’s bromine content may enhance degradation but also generate toxic byproducts.

Preparation Methods

Telomerization of HFPO and TFE

In a patented process, HFPO undergoes ring-opening polymerization in the presence of TFE to form perfluorinated ether intermediates. The reaction proceeds under controlled temperatures (50–80°C) using a fluoride ion catalyst (e.g., CsF). The resulting intermediate, perfluoro(2-methyl-3-oxahexanoyl) fluoride, is hydrolyzed to the corresponding carboxylic acid using aqueous base:

CF3CF2O-CF(CF3)-COF+H2OCF3CF2O-CF(CF3)-COOH+HF\text{CF}3\text{CF}2\text{O-CF(CF}3\text{)-COF} + \text{H}2\text{O} \rightarrow \text{CF}3\text{CF}2\text{O-CF(CF}_3\text{)-COOH} + \text{HF}

The acid is then purified via distillation under reduced pressure (boiling point: ~372°C predicted).

Preparation of 2,4,6-Tribromophenol

The tribromophenol component is synthesized via electrophilic aromatic bromination of phenol.

Bromination Methodology

Phenol is treated with excess bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C. The reaction proceeds via sequential bromination at the ortho and para positions:

Phenol+3 Br2FeBr32,4,6-Tribromophenol+3 HBr\text{Phenol} + 3\ \text{Br}2 \xrightarrow{\text{FeBr}3} \text{2,4,6-Tribromophenol} + 3\ \text{HBr}

Key considerations:

  • Stoichiometry : A 3:1 molar ratio of Br₂ to phenol ensures complete substitution.

  • Side products : Minor amounts of dibromophenols are removed via recrystallization from ethanol.

Esterification of the Perfluorinated Acid with 2,4,6-Tribromophenol

The final step involves coupling the perfluorinated acid with 2,4,6-tribromophenol. Two primary methods are employed:

Acid Chloride-Mediated Esterification

  • Formation of the acid chloride : The perfluorinated acid is treated with thionyl chloride (SOCl₂) at 60–80°C:

    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

    The acid chloride is isolated via fractional distillation.

  • Reaction with 2,4,6-tribromophenol : The acid chloride is reacted with 2,4,6-tribromophenol in anhydrous dichloromethane (DCM) using pyridine as a base:

    R-COCl+Ar-OHpyridineR-CO-O-Ar+HCl\text{R-COCl} + \text{Ar-OH} \xrightarrow{\text{pyridine}} \text{R-CO-O-Ar} + \text{HCl}

    Yields typically range from 70–85% after column chromatography.

Direct Coupling Using Carbodiimide Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid:

R-COOH+Ar-OHEDC, DMAPR-CO-O-Ar+H2O\text{R-COOH} + \text{Ar-OH} \xrightarrow{\text{EDC, DMAP}} \text{R-CO-O-Ar} + \text{H}_2\text{O}

This method avoids handling corrosive acid chlorides but requires stringent moisture control.

Purification and Characterization

Purification Techniques

  • Distillation : Removes unreacted acid chloride or phenol.

  • Column chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent isolates the ester.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: ~105–110°C predicted).

Analytical Data

  • ¹⁹F NMR : Peaks at δ −75 to −85 ppm (CF₃ groups), δ −120 to −130 ppm (CF₂ groups).

  • Mass spectrometry : Molecular ion peak at m/z 642.84 (C₁₂H₂Br₃F₁₁O₃) .

Q & A

Q. How does its phytotoxicity mechanism differ from GenX in crop plants?

  • Methodological Answer : Compare chlorophyll fluorescence (Fv/Fm) and root elongation in Glycine max (soybean) exposed to equimolar concentrations. Metabolomic profiling (GC-TOF-MS) can identify stress biomarkers (e.g., proline, malondialdehyde). The brominated phenyl group may enhance membrane permeability, leading to higher oxidative damage than GenX .

Data Contradiction Analysis

  • Example : Conflicting reports on carcinogenicity may stem from dosing regimens (e.g., intermittent vs. continuous exposure in rat studies) or genetic variability in test models. Harmonize protocols using OECD 453 guidelines and include positive controls (e.g., PFOA) to benchmark results .

Key Research Gaps

  • Long-term ecological impacts in Arctic regions ( notes PFAS detection in Antarctic snow).
  • Interactions with co-pollutants (e.g., microplastics) altering bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.